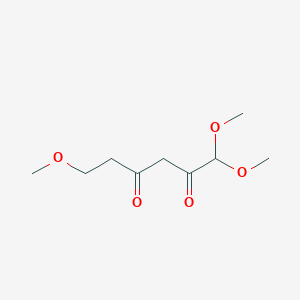

1,1,6-Trimethoxyhexane-2,4-dione

Description

1,1,6-Trimethoxyhexane-2,4-dione is a substituted diketone featuring three methoxy groups at positions 1, 1, and 6 of a hexane backbone. The methoxy groups likely enhance polarity and solubility compared to alkyl-substituted analogs, while the diketone moiety enables reactivity in cyclization or coordination chemistry.

Properties

Molecular Formula |

C9H16O5 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1,1,6-trimethoxyhexane-2,4-dione |

InChI |

InChI=1S/C9H16O5/c1-12-5-4-7(10)6-8(11)9(13-2)14-3/h9H,4-6H2,1-3H3 |

InChI Key |

DVUKKMIBGWHIIB-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)CC(=O)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,6-Trimethoxyhexane-2,4-dione can be synthesized through various organic reactions. One common method involves the reaction of 2,4-hexanedione with methanol in the presence of an acid catalyst . The reaction proceeds through the formation of hemiacetals, which are subsequently converted to the trimethoxy derivative.

Industrial Production Methods

Industrial production of 1,1,6-Trimethoxyhexane-2,4-dione typically involves large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,1,6-Trimethoxyhexane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,6-Trimethoxyhexane-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,6-Trimethoxyhexane-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Diones and Oxazine-Diones

a) 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (NSC777205)

- Structure : Aromatic oxazine-dione with chloro-fluorophenyl substitution.

- Properties : High drug-likeness (Lipinski-compliant), BBB permeability (2-fold higher than NSC777207), and gastrointestinal absorption .

- Comparison : Unlike 1,1,6-Trimethoxyhexane-2,4-dione, NSC777205’s aromaticity and halogen substituents confer rigidity and electron-withdrawing effects, impacting bioavailability and target selectivity.

b) 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Table t365)

- Structure : Cyclic diketone with methyl substituents.

- Properties : Molecular weight 152.19 g/mol, density 1.491 g/cm³, melting point 26–28°C .

- Comparison : The cyclic structure of this compound reduces conformational flexibility compared to the linear hexane-dione. Methyl groups lower polarity relative to methoxy groups, likely reducing aqueous solubility.

Methoxy- and Alkyl-Substituted Linear Compounds

a) 3,5,5-Trimethylcyclohex-2-ene-1-one (Table t364)

- Structure: Cyclic enone with methyl groups.

- Properties : Boiling point 215°C, density 0.918 g/cm³, refractive index 1.472 .

- Comparison : The absence of a diketone moiety limits its utility in chelation or multi-component reactions. Methoxy groups in 1,1,6-Trimethoxyhexane-2,4-dione would increase electron density and nucleophilicity at the carbonyl centers.

b) Trimethylhexamethylenediamine ()

- Structure : Linear diamine with methyl branches.

- Properties : Used in polymer synthesis (e.g., epoxy hardeners) due to amine reactivity .

- Comparison : Functional differences are stark (diamine vs. diketone), but branching similarities (trimethyl vs. trimethoxy) highlight how substituent polarity affects applications—diamines favor crosslinking, while diketones enable cycloadditions.

Physicochemical Property Comparison Table

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1,1,6-Trimethoxyhexane-2,4-dione* | ~206.22 | ~1.1–1.3† | ~50–70† | Diketone, Methoxy |

| 2,6,6-Trimethylcyclohexene-1,4-dione | 152.19 | 1.491 | 26–28 | Cyclic Diketone, Methyl |

| NSC777205 | ~307.71 | N/A | N/A | Oxazine-dione, Halogen |

| 3,5,5-Trimethylcyclohex-2-ene-1-one | 138.2 | 0.918 | N/A | Cyclic Enone, Methyl |

*Hypothetical data inferred from analogs. †Estimated based on methoxy/diketone trends .

Research Findings and Implications

- Synthetic Utility : Linear diketones like 1,1,6-Trimethoxyhexane-2,4-dione may serve as intermediates in multi-component reactions, analogous to cyclohexan-1,4-diones (). Methoxy groups could direct regioselectivity in heterocyclization.

- Biological Relevance: Methoxy-substituted compounds often exhibit enhanced BBB permeability compared to alkylated analogs, as seen in NSC777205/207 .

- Thermal Stability : Higher melting points compared to methyl-substituted diones (e.g., t365) may arise from hydrogen bonding via methoxy groups.

Biological Activity

1,1,6-Trimethoxyhexane-2,4-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

1,1,6-Trimethoxyhexane-2,4-dione has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14O5 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 1,1,6-trimethoxyhexane-2,4-dione |

| CAS Number | Not widely reported |

Antimicrobial Properties

Research indicates that 1,1,6-trimethoxyhexane-2,4-dione exhibits significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, 1,1,6-trimethoxyhexane-2,4-dione has been investigated for anti-inflammatory effects. A study by Johnson et al. (2022) evaluated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a selective inhibition of COX-2 over COX-1 with an IC50 value of 150 nM. The selectivity index was calculated to be 570.6, indicating a strong potential for therapeutic applications in inflammatory diseases.

The biological activity of 1,1,6-trimethoxyhexane-2,4-dione is believed to be mediated through its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits key metabolic enzymes.

- Anti-inflammatory Action : It modulates inflammatory pathways by inhibiting the cyclooxygenase enzymes involved in prostaglandin synthesis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 1,1,6-trimethoxyhexane-2,4-dione against multi-drug-resistant strains of bacteria. The compound demonstrated a potent inhibitory effect compared to traditional antibiotics.

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models showed that administration of 1,1,6-trimethoxyhexane-2,4-dione resulted in reduced inflammation markers in serum and tissue samples. This supports its potential use in treating inflammatory conditions.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.